Product packaging for (r)-1-Cyclopropylpiperidin-3-amine(Cat. No.:CAS No. 1001354-57-9)

(r)-1-Cyclopropylpiperidin-3-amine

Cat. No.: B1649453
CAS No.: 1001354-57-9
M. Wt: 140.23
InChI Key: NDISUUBHSUMXEW-SSDOTTSWSA-N
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Description

(R)-1-Cyclopropylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are crucial synthetic fragments found in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound features a stereospecific (R)-configuration and a cyclopropyl group, a combination often used to fine-tune the properties of drug candidates. As a chiral amine, it serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its primary research applications include serving as a key intermediate in the development of potential therapeutic agents. Piperidine-containing compounds are commonly investigated for their interactions with central nervous system targets, and the cyclopropyl moiety can enhance metabolic stability and influence pharmacokinetic profiles. Researchers value this compound for its potential to contribute to the synthesis of novel ligands for G-protein-coupled receptors (GPCRs) and ion channels, which are vital drug targets . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. The structural motif of this compound is MFCD28002055 . For specific storage and handling information, please refer to the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1649453 (r)-1-Cyclopropylpiperidin-3-amine CAS No. 1001354-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-cyclopropylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDISUUBHSUMXEW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295135
Record name (3R)-1-Cyclopropyl-3-piperidinamine
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Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001354-57-9
Record name (3R)-1-Cyclopropyl-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-Cyclopropyl-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Stereoselective Synthesis Methodologies for R 1 Cyclopropylpiperidin 3 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis stands as a cornerstone in the efficient synthesis of enantiomerically pure compounds like (R)-1-cyclopropylpiperidin-3-amine. These methods utilize small amounts of a chiral catalyst to generate large quantities of the desired enantiomer, offering both economic and environmental advantages.

Transition-Metal Catalyzed Enantioselective Hydrogenation of Piperidine (B6355638) Precursors

The asymmetric hydrogenation of unsaturated nitrogen-containing compounds is a powerful and atom-economical strategy for producing chiral amines. nih.gov This approach typically involves the reduction of precursors such as enamines, imines, or N-heteroaromatic compounds using hydrogen gas in the presence of a chiral transition-metal complex. nih.govnih.govacs.org

Recent advancements have been largely propelled by the development of novel chiral phosphorus ligands. acs.org Iridium-based catalysts, in particular, have shown significant promise. For instance, the use of Ir–UbaPHOX catalysts has led to high enantioselectivity (98–99% ee) in the asymmetric hydrogenation of 3,3-diarylallyl phthalimides, which are precursors to chiral amines. nih.gov The hydrogenation of unprotected enamines is another direct route, with various transition metal catalysts containing chiral phosphorus or phosphine-oxazoline ligands being developed for this purpose. rsc.org The success of these reactions hinges on the catalyst's ability to effectively differentiate between the two faces of the prochiral substrate, thereby directing the addition of hydrogen to create the desired stereocenter.

Table 1: Performance of Selected Catalysts in Asymmetric Hydrogenation

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Ir–UbaPHOX 3,3-Diarylallyl phthalimide 98–99% nih.gov
Ir/(S,S)-f-Binaphane N-alkyl α-aryl furan-containing imine up to 90% acs.org

Enantioselective Reductive Amination Strategies for Chiral Amine Formation

Enantioselective reductive amination (ERA) is one of the most versatile methods for synthesizing chiral amines from prochiral ketones. acs.orgresearchgate.net This one-pot reaction involves the condensation of a ketone with an amine source to form an intermediate imine or enamine, which is then asymmetrically reduced by a chiral catalyst without being isolated. researchgate.netrawdatalibrary.net The direct use of ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source is particularly attractive for producing primary amines like this compound. researchgate.netnih.gov

The synthesis of 3-amino piperidines has been accomplished using proline-catalyzed asymmetric α-amination followed by reductive amination. researchgate.net However, the field faces challenges, including the instability of the key NH-imine intermediates and the potential for the nitrogen-containing reagents to coordinate strongly with and deactivate the metal catalyst. researchgate.netrawdatalibrary.net Despite these hurdles, significant progress has been made using catalysts based on iridium, rhodium, and ruthenium, often in combination with specialized chiral ligands. researchgate.net

Photoredox and Biocatalytic Combinations in Enantioselective Amine Synthesis

The synergy between photoredox catalysis and biocatalysis has emerged as a powerful and sustainable strategy for asymmetric amine synthesis. researchgate.netacs.org This dual catalytic system allows for novel transformations under mild conditions. Typically, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer process to generate a prochiral radical intermediate. Simultaneously, a biocatalyst, such as an enzyme, provides a chiral environment to control the stereochemical outcome of the subsequent bond-forming step. researchgate.netacs.org

Biocatalysis, particularly with enzymes like ω-transaminases (ω-TA), offers a direct route to chiral amines. wiley.com These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantioselectivity. wiley.com In the synthesis of substituted piperidines, a chemo-enzymatic method has been developed where a highly enantioselective transamination creates an optically pure enamine or imine intermediate. This intermediate is then diastereoselectively reduced, for example, through enzymatic imine reduction, to yield piperidines with multiple stereocenters. researchgate.net

Development and Application of Chiral Ligands in Asymmetric Transformations

The design and synthesis of chiral ligands are central to the success of transition-metal-catalyzed asymmetric reactions. acs.org The ligand, which coordinates to the metal center, is responsible for creating the chiral environment that dictates the enantioselectivity of the transformation. A plethora of chiral phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines, have driven progress in the synthesis of chiral amines. nih.govacs.org

For example, chiral piperazinylpropylisoxazoline ligands have been developed and used in asymmetric 1,3-dipolar cycloaddition and reductive amination reactions. nih.gov More recently, novel 1,3-P,N ligands based on seven-membered cyclic imines have been synthesized. These "cycloiminophosphanes" possess unique properties, such as high nitrogen basicity, and their chiral derivatives, prepared from l-menthone, have shown potential in asymmetric catalysis. nih.gov The continuous development of such modular and tunable ligands is critical for expanding the scope and efficiency of asymmetric methods for synthesizing complex targets like this compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily incorporated into the substrate. It directs the stereochemical outcome of a reaction before being cleaved, leaving behind the enantiomerically enriched product.

Principles and Design of Chiral Auxiliary Control

The fundamental principle of chiral auxiliary control lies in its ability to create a sterically and/or electronically biased environment close to the reacting center. The auxiliary forces the incoming reagent to approach from a specific face of the molecule, leading to the preferential formation of one diastereomer.

In the context of piperidine synthesis, chiral amines themselves can serve as effective auxiliaries. An exocyclic chirality-induced condensation reaction has been developed where the chirality of an attached amine directs the formation of the piperidine ring. rsc.org Another strategy involves a phosphite-mediated C–H alkylation of N-alkylpyridinium salts derived from chiral primary amines, which proceeds with a high degree of stereoretention. rsc.org The design of the auxiliary is crucial; for instance, a 7-azaindoline auxiliary has been shown to be essential for achieving sufficient reactivity and excellent diastereoselectivity in certain cycloaddition reactions by enabling chelation and activation of an amide substrate. researchgate.net The selection of an appropriate auxiliary depends on its ability to effectively control stereochemistry, its ease of attachment and removal, and its recyclability.

Specific Auxiliary Systems Utilized for Chiral Piperidine Synthesis (e.g., Oxazolidinones, Pseudoephedrine Derivatives)

Oxazolidinones: Pioneered by David Evans, oxazolidinone auxiliaries are among the most effective and widely used for stereoselective synthesis. wikipedia.org These auxiliaries, which are commercially available in both enantiomeric forms, are typically derived from readily accessible amino alcohols. wikipedia.org In the context of piperidine synthesis, an oxazolidinone can be acylated with a precursor fragment that will ultimately form the piperidine ring. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate derived from the acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity. researchgate.net While direct synthesis of this compound using this method is not extensively documented in readily available literature, the principles can be applied to create the key C3 stereocenter on a suitable precursor.

Pseudoephedrine and Pseudoephenamine Derivatives: Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, serves as a practical chiral auxiliary for a range of asymmetric transformations, including the synthesis of enantiomerically enriched amines. nih.govharvard.edu Its derivative, pseudoephenamine, has also been shown to be a versatile chiral auxiliary with the advantage of being free from regulatory restrictions that can apply to pseudoephedrine. nih.govharvard.edu The auxiliary is first converted to an amide with a suitable carboxylic acid derivative. Deprotonation of the α-carbon of the amide generates a conformationally restricted enolate, where one face is effectively blocked by a lithium chelate involving the auxiliary's hydroxyl group and the enolate oxygen. This directs alkylation to occur with high diastereoselectivity. wikipedia.org

Diastereoselective Control in Enolate Alkylation and Other Auxiliary-Guided Reactions

The cornerstone of chiral auxiliary-based methods is the high level of diastereoselective control exerted during C-C bond formation. In the case of N-acylated oxazolidinones, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a Z-enolate. The steric hindrance from the auxiliary's substituent directs the approach of an electrophile, leading to a predictable diastereomeric outcome. uwindsor.ca For instance, in the alkylation of an N-acyl oxazolidinone, the electrophile will add to the face opposite the bulky substituent on the oxazolidinone ring.

Similarly, with pseudoephedrine amides, the formation of a rigid lithium chelate between the alkoxide of the auxiliary and the enolate oxygen is key to the high diastereoselectivity observed in alkylation reactions. wikipedia.org The presence of lithium chloride can further enhance the rate and efficiency of these alkylations. acs.org The resulting α-substituted product can then be further manipulated to form the desired piperidine ring.

Auxiliary Cleavage and Recycling Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary from the product, ideally allowing for the auxiliary's recovery and reuse. sigmaaldrich.com

For oxazolidinone auxiliaries , a common method for cleavage to a carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH). publish.csiro.aupublish.csiro.auacs.org This method is often preferred over simple hydroxide (B78521) (e.g., LiOH) because it selectively cleaves the exocyclic amide bond over the endocyclic carbamate (B1207046), preserving the auxiliary's ring structure for recycling. publish.csiro.aupublish.csiro.au The mechanism is believed to involve the preferential attack of the hydroperoxide anion on the exocyclic carbonyl group. publish.csiro.aupublish.csiro.au Other methods can yield different functionalities, such as reduction to an alcohol with lithium borohydride.

For pseudoephedrine auxiliaries , the amide bond can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or ketones. wikipedia.org For example, acidic or basic hydrolysis can furnish the corresponding carboxylic acid. The auxiliary can then be recovered, often in high yield, and reused. acs.org The development of solid-phase supported pseudoephedrine auxiliaries further facilitates recovery and recycling. nih.gov

Chiral Pool and Building Block Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. youtube.com

Utilization of Naturally Derived Chiral Precursors

Amino acids are excellent and common chiral pool starting materials for the synthesis of substituted piperidines. whiterose.ac.uk L-glutamic acid, for example, has been used to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. A typical synthetic route involves the esterification of both carboxylic acid groups, protection of the amino group, reduction of the esters to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with a suitable amine. While this specific report details the synthesis of various N-substituted piperidines, the resulting (R)-3-aminopiperidine core could be subsequently N-cyclopropylated to yield the target compound. Similarly, D-ornithine has been utilized as a starting material for the synthesis of (R)-3-aminopiperidine derivatives. google.comgoogle.com

Synthetic Transformations from Readily Available Chiral Scaffolds

Another strategy involves starting with a pre-existing chiral scaffold and performing transformations to build the desired piperidine ring. For instance, a modular strategy for the synthesis of trisubstituted chiral piperidines has been developed starting from chloro-homoserine and acetylene (B1199291) dicarboxylate. acs.orgnih.gov This approach allows for the scalable synthesis of an orthogonally protected piperidine intermediate as a single enantiomer and diastereomer, which can then be further functionalized. acs.orgnih.gov Such a scaffold could potentially be adapted for the synthesis of this compound.

Enantiomeric Resolution Techniques Applied to this compound and its Precursors

When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, resolution techniques can be used to separate the desired enantiomer. This is often applied to the racemic 3-aminopiperidine core or its derivatives.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Chiral acids such as dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine have been used for the resolution of 3-aminopiperidine, although with varying success. google.com More recently, optically active cyclic phosphoric acids have been shown to be effective resolving agents for racemic 3-aminopiperidine, affording (R)-3-aminopiperidine with high enantiomeric excess. researchgate.net

Enzymatic resolution offers a powerful alternative. For example, transaminase enzymes have been used for the kinetic resolution of 1-Boc-3-aminopiperidine, providing the (R)-enantiomer in high enantiomeric excess. google.combeilstein-journals.org In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leaving the unreacted substrate enriched in the other enantiomer.

The table below summarizes some of the methodologies discussed.

Methodology Key Principle Starting Materials/Reagents Advantages Challenges
Oxazolidinone Auxiliary Temporary incorporation of a chiral auxiliary to direct stereoselective alkylation.Evans oxazolidinones, suitable piperidine precursors.High diastereoselectivity, predictable stereochemical outcome.Multiple steps (attachment and cleavage of auxiliary).
Pseudoephedrine Auxiliary Use of a chiral amino alcohol auxiliary to form a rigid chelate that directs alkylation.Pseudoephedrine, suitable piperidine precursors.Inexpensive auxiliary, high diastereoselectivity.Potential regulatory issues with pseudoephedrine.
Chiral Pool Synthesis Utilization of naturally occurring enantiopure starting materials.L-glutamic acid, D-ornithine.Access to enantiomerically pure products from cheap starting materials.Can involve lengthy synthetic sequences.
Enantiomeric Resolution Separation of a racemic mixture into its constituent enantiomers.Racemic 3-aminopiperidine, chiral resolving agents (e.g., tartaric acid derivatives, cyclic phosphoric acids), enzymes (transaminases).Applicable when stereoselective synthesis is not feasible.Yield of the desired enantiomer is at most 50% for classical resolution.

Diastereomeric Salt Formation and Fractional Crystallization

A classical yet effective method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of 3-aminopiperidine, a precursor to the target molecule, chiral acids like dibenzoyl-(D)-tartaric acid (D-DBTA) are commonly employed. google.com The process generally involves dissolving the racemic amine and the chiral acid in a suitable solvent or solvent mixture. google.combhu.ac.in The solution is then heated to ensure complete dissolution, followed by controlled cooling to induce the crystallization of one diastereomer, leaving the other in the mother liquor. google.comgoogle.com The efficiency of the resolution can be influenced by factors such as the solvent system, temperature profile, and the molar ratio of the resolving agent. google.comgoogle.com For instance, a process for preparing (R)-3-aminopiperidine dihydrochloride (B599025) with high enantiomeric excess involves the use of D-DBTA, with reaction temperatures typically ranging from 44°C to 84°C. google.com

ParameterConditionReference
Resolving AgentDibenzoyl-(D)-tartaric acid (D-DBTA) google.com
Temperature Range44°C to 84°C google.com
Molar Equivalents of Acid~0.5 to 4.0 google.com
Reaction Time0.5 to 48 hours google.com

Kinetic Resolution via Enzymatic or Chemical Methods

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a product, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Enzymatic Kinetic Resolution: Enzymes, such as transaminases, are highly stereoselective catalysts. In the case of resolving 1-Boc-3-aminopiperidine, a transaminase enzyme has been used to achieve a 42% yield of the (R)-enantiomer with an impressive 97% enantiomeric excess (e.e.). google.comgoogle.com This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity.

Chemical Kinetic Resolution: Chemical methods often involve the use of chiral catalysts to acylate one enantiomer of a racemic amine faster than the other. sonar.chnih.gov For instance, the kinetic resolution of disubstituted piperidines has been accomplished using a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid, achieving selectivity factors up to 52. sonar.chnih.govnih.gov Studies have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.govnih.gov Another approach utilizes a chiral base like (-)-sparteine (B7772259) in conjunction with n-BuLi for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk

MethodCatalyst/ReagentSubstrateKey FindingReference
EnzymaticTransaminase1-Boc-3-aminopiperidine42% yield, 97% e.e. of (R)-enantiomer google.comgoogle.com
ChemicalNHC / Chiral Hydroxamic AcidDisubstituted piperidinesSelectivity factors up to 52 sonar.chnih.gov
Chemicaln-BuLi / (-)-sparteineN-Boc-2-aryl-4-methylenepiperidinesHigh enantiomeric ratios for products and starting materials whiterose.ac.uk

Chiral Stationary Phase Chromatography for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. nih.govnih.govsigmaaldrich.cn The choice of CSP and mobile phase is crucial for achieving optimal separation. nih.gov For example, polysaccharide-based CSPs like Chiralcel OD-H and Chiralpak AD-H are commonly used with normal-phase eluents such as hexane/isopropanol mixtures. nih.gov Crown ether-based CSPs are particularly effective for the separation of compounds with primary amino groups due to the interaction between the protonated amine and the crown ether's core. nih.gov The separation mechanism can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com

Intramolecular Cyclization and Ring-Forming Reactions

The construction of the piperidine ring is a fundamental step in the synthesis of this compound. Modern synthetic chemistry offers several powerful intramolecular cyclization strategies to form this key heterocyclic core.

Radical-Mediated Cyclizations for Piperidine Core Construction

Radical cyclizations provide a versatile and powerful method for the formation of cyclic systems, including the piperidine ring. mdpi.com These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated functional group. nih.govacs.org

One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. nih.govacs.org The diastereoselectivity of this process can be influenced by the nature of the radical stabilizing group. nih.govacs.org Other methods utilize catalysts, such as cobalt or copper complexes, to initiate the formation of an N-radical, which then undergoes cyclization. mdpi.com For instance, a cobalt(II) catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. mdpi.com Similarly, photoredox catalysis in combination with a trialkylamine reductant can generate aryl radicals that undergo regioselective cyclization to form complex spiropiperidines. nih.gov

Oxidative Carbon-Hydrogen Bond Functionalization Strategies

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. Oxidative C-H bond functionalization can be employed to construct the piperidine ring.

In one example, N-vinyl amides, carbamates, and sulfonamides containing a pendent π-nucleophile react with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form piperidine structures with good efficiency and stereocontrol. rsc.org This reaction proceeds through an intermediate acyliminium ion. rsc.org Another strategy involves the use of oxoammonium salts to mediate the hydride abstraction from N-allyl amides, carbamates, and sulfonamides, leading to the formation of N-acyl iminium ions that subsequently cyclize to form various nitrogen-containing heterocycles, including piperidines. pitt.edu The diastereoselectivity of these reactions can be high, allowing for the synthesis of 2,6-disubstituted piperidines. pitt.edu

Catalytic Dearomatization/Cyclization Approaches

The dearomatization of pyridine (B92270) derivatives offers a direct route to functionalized piperidines. nih.gov This strategy involves the disruption of the aromaticity of the pyridine ring, followed by or concurrent with a cyclization or functionalization step.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched 3- and 3,4-substituted piperidines. nih.govacs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines. nih.govacs.org Transition-metal catalysis, particularly with rhodium, has also been employed for the dearomatization of pyridinium (B92312) salts. For example, a rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters using aryl boronic acids as nucleophiles can produce dihydropyridines, which can be subsequently reduced to piperidines. mdpi.com Another rhodium-catalyzed method involves the asymmetric carbometalation of a dihydropyridine (B1217469), which can then be reduced to provide enantioenriched 3-substituted piperidines. acs.org

Stereoselective Annulation and Cycloaddition Reactions

The construction of the chiral 3-aminopiperidine scaffold, a key structural motif, can be achieved through various synthetic strategies. While direct [4+2] or [3+2] cycloaddition reactions to form the N-cyclopropylated final product in one step are not extensively documented, the principles of annulation, particularly through intramolecular cyclization, are well-established and provide a robust pathway to the target molecule.

One of the most effective methods for synthesizing enantiomerically pure 3-aminopiperidine derivatives is through a "chiral pool" approach, starting from readily available amino acids like L-glutamic acid. nih.gov This strategy constitutes a form of stereoselective annulation, where the piperidine ring is built upon a chiral template. The synthesis begins with the protection of the α-amino group of L-glutamic acid, followed by the reduction of both carboxylic acid functionalities to yield a chiral diol. This diol is then converted into a more reactive intermediate, such as a ditosylate. The crucial annulation step involves the intramolecular cyclization of this intermediate by reaction with a primary amine. To obtain the target compound, cyclopropylamine (B47189) is used as the nucleophile, which attacks the activated hydroxyl groups, forming the piperidine ring in a single, ring-closing step. This process efficiently transfers the stereochemistry from the starting amino acid to the final piperidine product.

Alternative advanced methods for forming related pyridine or piperidine systems include cobalt-catalyzed [2+2+2] cycloadditions. nih.gov These reactions can assemble highly substituted pyridine rings from components like ynamides, nitriles, and alkynes, which can then be reduced to the corresponding piperidines. nih.gov While complex, this showcases the power of cycloaddition in building the core heterocyclic structure which can be further functionalized. Aza-Diels-Alder reactions also represent a powerful, though less specifically documented for this target, potential route for forming piperidine-4-one precursors from imines and electron-rich dienes. rsc.org

Table 1: Chiral Pool Annulation Strategy for (R)-3-Aminopiperidine Core

Step Reaction Key Reagents Purpose Reference
1 Esterification & Boc Protection SOCl₂, MeOH; (Boc)₂O, DMAP Prepare the chiral building block for reduction. nih.gov
2 Reduction NaBH₄ Convert ester groups to a diol.
3 Activation p-Toluenesulfonyl chloride, Et₃N Convert hydroxyls to good leaving groups (tosylates).

Advanced Spectroscopic and Stereochemical Characterization of R 1 Cyclopropylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (R)-1-Cyclopropylpiperidin-3-amine, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its molecular framework.

High-field ¹H and ¹³C NMR spectra offer initial and crucial information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like nitrogen causing a downfield shift (to a higher ppm value) for adjacent nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the amine group. The protons on the carbons alpha to the nitrogen atoms (C2, C6, and the cyclopropyl methine) are anticipated to resonate at a lower field compared to the other aliphatic protons. libretexts.org The N-H protons of the primary amine and the piperidine ring nitrogen can exhibit variable chemical shifts and may be broadened due to proton exchange. libretexts.org

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization. The carbon atoms directly bonded to nitrogen (C2, C6, and the cyclopropyl methine) will be deshielded and appear at a lower field. wisc.edu The symmetry of the cyclopropyl group results in two of its methylene (B1212753) carbons being equivalent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C22.8 - 3.255 - 60
C32.5 - 2.945 - 50
C41.4 - 1.825 - 30
C51.6 - 2.028 - 33
C62.8 - 3.255 - 60
C7 (Cyclopropyl CH)1.5 - 1.935 - 40
C8/C9 (Cyclopropyl CH₂)0.3 - 0.75 - 10
NH₂Variable-
NH (piperidine)Variable-

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY correlations would be observed between adjacent protons on the piperidine ring and within the cyclopropyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC correlations would be expected between the cyclopropyl methine proton and the C2 and C6 carbons of the piperidine ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close in space, even if they are not directly bonded. For this compound, NOESY can help to establish the relative orientation of the substituents on the piperidine ring. youtube.com

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just the adjacent ones. This can be helpful in identifying all the protons belonging to the piperidine ring system.

The determination of enantiomeric purity is critical for chiral compounds. Chiral Shift Reagents (CSRs) are lanthanide complexes that can reversibly bind to the chiral molecule, forming diastereomeric complexes that have different NMR spectra. acs.orgtcichemicals.com This allows for the quantification of the enantiomeric excess (ee) by integrating the signals of the different diastereomers.

Alternatively, chiral derivatizing agents (CDAs) can be used. These are chiral molecules that react with the amine to form stable diastereomers, which can then be distinguished by NMR. rsc.orgrsc.org For this compound, a CDA could react with the primary amine group to form a pair of diastereomers, whose relative concentrations, and thus the ee of the original amine, can be determined by integrating their distinct signals in the ¹H or ¹³C NMR spectrum. rsc.orgrsc.org

The piperidine ring is not planar and can adopt different chair and boat conformations. The substituents on the ring can exist in either axial or equatorial positions. The conformational dynamics of N-substituted piperidines can be studied using advanced NMR techniques, often in combination with computational modeling. researchgate.netnih.govresearchgate.net

Temperature-dependent NMR studies can provide information about the energy barriers between different conformers. nih.gov By analyzing the coupling constants and NOE data, the preferred conformation of the piperidine ring and the orientation of the cyclopropyl and amino groups can be determined. For this compound, it is expected that the bulky cyclopropyl group will preferentially occupy the equatorial position to minimize steric hindrance.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₉H₁₈N₂. The presence of two nitrogen atoms results in an even molecular weight, which is consistent with the nitrogen rule. whitman.edu

Upon ionization, the molecule can fragment in predictable ways. For amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. whitman.eduyoutube.com In the case of this compound, fragmentation could occur at various positions on the piperidine ring or the cyclopropyl group. A study on the mass spectrometry of 1-cyclopropyl-dihydropyridinyl derivatives suggests that fragmentation can involve the opening of the cyclopropyl ring. nih.gov

Interactive Data Table: Predicted HRMS Fragmentation of this compound

m/z (predicted)Proposed Fragment
154.1470[M]⁺ (Molecular Ion)
139.1235[M - NH₃]⁺
113.1075[M - C₃H₅]⁺
97.0918[C₆H₁₃N]⁺
83.0762[C₅H₉N]⁺
56.0500[C₃H₆N]⁺

Note: These are predicted fragment masses based on common fragmentation pathways for similar compounds.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for determining the molecular weights of thermally labile and non-volatile molecules, including complex biological macromolecules and smaller organic compounds like this compound. libretexts.orgnih.govnih.gov This method is particularly advantageous as it typically generates intact molecular ions with minimal fragmentation, which simplifies spectral interpretation. libretexts.org

In the ESI process, a solution of the analyte is introduced into the mass spectrometer through a fine, heated capillary to which a high voltage is applied. nih.gov This generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on their surface increases until ions are ejected into the gas phase. nih.gov These gas-phase ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, analysis by ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₁₈N₂, the monoisotopic mass is 154.1470 g/mol . Therefore, the primary ion observed would be at an m/z value corresponding to the addition of a proton. Tandem mass spectrometry (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, providing further structural information.

Table 1: Predicted ESI-MS Data for this compound

Ion DescriptionPredicted m/zFragmentation Details
Protonated Molecule [M+H]⁺155.1548The intact molecule with an added proton.
Fragment Ion114.1283Loss of the cyclopropyl group (C₃H₅).
Fragment Ion97.0918Loss of the amino and cyclopropyl groups.

Vibrational and Electronic Circular Dichroism (VCD and ECD)

Computational and Experimental VCD for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usnih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since enantiomers produce mirror-image VCD spectra, a comparison between an experimental spectrum and a computationally predicted spectrum allows for a definitive assignment of the molecule's absolute stereochemistry. nih.govschrodinger.com This method is particularly valuable as it does not require crystallization of the compound or the presence of a chromophore. acs.org

The determination of the absolute configuration of this compound using VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations. nih.gov The experimental VCD spectrum of the enantiomerically enriched sample is recorded. Concurrently, the three-dimensional structure of the molecule, in this case, the (R)-enantiomer, is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT). nih.gov The calculated spectrum is then compared to the experimental one. A good agreement between the predicted spectrum for the (R)-configuration and the measured spectrum confirms the absolute configuration of the sample. schrodinger.com

Table 2: Workflow for Absolute Configuration Assignment using VCD

StepDescriptionDetails
1. Experimental MeasurementThe VCD and IR spectra of the this compound sample are measured in a suitable solvent (e.g., CDCl₃).Requires a specialized VCD spectrometer. The sample must be enantiomerically pure or enriched. schrodinger.com
2. Computational ModelingA conformational search is performed to identify all low-energy conformers of the molecule.Geometries are optimized using DFT methods (e.g., B3LYP with a suitable basis set).
3. VCD CalculationThe VCD and IR spectra for each stable conformer are calculated using DFT.The final predicted spectrum is obtained by averaging the spectra of individual conformers based on their Boltzmann population. nih.gov
4. Spectral ComparisonThe experimental VCD spectrum is qualitatively and/or quantitatively compared with the calculated spectrum for the (R)-enantiomer.A match confirms the absolute configuration. If the spectra are mirror images, the sample has the (S)-configuration.

X-ray Crystallography for Definitive Absolute Configuration

X-ray crystallography stands as the unequivocal "gold standard" for the determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique provides a definitive and highly detailed map of atomic positions in a crystalline solid, leaving no ambiguity about the stereochemistry, provided a suitable single crystal can be obtained. mdpi.com

The method involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the precise location of each atom is determined, revealing bond lengths, bond angles, and the absolute spatial arrangement of the atoms. mdpi.com

For this compound, obtaining a crystal structure would require synthesizing a crystalline derivative, as the parent amine is likely a liquid or low-melting solid at room temperature. A common approach is to form a salt with a chiral or achiral acid (e.g., hydrochloride or tartrate salt) that crystallizes well. The resulting structure would provide a definitive confirmation of the (R)-configuration at the C3 position of the piperidine ring and detail the preferred conformation of the cyclopropyl and piperidinyl groups in the solid state.

Table 4: Typical Data Obtained from X-ray Crystallographic Analysis

ParameterDescription
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). researchgate.net
Space Group The specific symmetry group of the crystal (e.g., P2₁). mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates for every non-hydrogen atom in the asymmetric unit.
Bond Lengths & Angles Precise measurements of all intramolecular distances and angles.
Absolute Structure Parameter A value (Flack parameter) that confirms the absolute configuration assignment. A value near zero for a given configuration confirms its correctness.

Chromatographic Methods for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity. nih.govresearchgate.net The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. researchgate.net

For amines like this compound, which lack a UV chromophore, a direct analysis is challenging. A common and effective solution is pre-column derivatization with a UV-active reagent. nih.gov This involves reacting the amine with a compound like p-toluenesulfonyl chloride (PTSC) to introduce a chromophore, allowing for detection by a standard UV detector. nih.gov A study on the closely related piperidin-3-amine (B1201142) demonstrated a successful separation of its derivatized enantiomers on a polysaccharide-based CSP. nih.gov A similar method would be directly applicable to assess the enantiomeric purity of this compound. The goal is to achieve baseline separation between the peaks corresponding to the (R) and (S) enantiomers, with a resolution value (Rs) greater than 1.5 being ideal.

Table 5: Exemplary Chiral HPLC Method for Enantiomeric Purity of this compound (based on analogous compounds)

ParameterConditionRationale/Details
Derivatizing Agent p-Toluenesulfonyl chloride (PTSC)Introduces a strong UV chromophore for sensitive detection. nih.gov
Column Chiralpak AD-H (or similar polysaccharide-based CSP)These columns are known for their broad applicability in separating a wide range of chiral compounds, including derivatized amines. nih.gov
Mobile Phase 0.1% Diethylamine in EthanolA polar organic mobile phase is often effective for this class of compounds on polysaccharide CSPs. Diethylamine is added to improve peak shape. nih.gov
Flow Rate 0.5 mL/minA typical analytical flow rate to ensure good separation efficiency.
Detection UV at 228 nmWavelength corresponding to the absorbance of the PTSC-derived chromophore. nih.gov
Resolution (Rs) > 4.0A high resolution value indicates excellent separation between the two enantiomeric peaks, allowing for accurate quantification of the minor enantiomer. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation of enantiomers. For a molecule such as this compound, which contains a stereocenter at the 3-position of the piperidine ring, chiral GC can be employed to determine its enantiomeric purity. The successful separation of enantiomers by GC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP) within the GC column. azom.com These interactions lead to different retention times for the R- and S-enantiomers, allowing for their separation and quantification. azom.com

A significant consideration for the analysis of amines by GC is their inherent polarity and tendency to cause peak tailing due to interactions with active sites on the column. nih.gov Therefore, derivatization of the amine group is a common and often necessary step to improve volatility and chromatographic peak shape. nih.govresearchgate.net For a secondary amine like 1-Cyclopropylpiperidin-3-amine, acylation is a standard derivatization technique. nih.gov Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the amine into a less polar and more volatile amide derivative, which is more amenable to GC analysis. nih.govsigmaaldrich.com This process is performed using an achiral derivatizing agent to ensure that the stereocenter of the original molecule is not altered. sigmaaldrich.com

The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including those with cyclic structures and amine functionalities. wiley.comgcms.cznih.gov Stationary phases like Chirasil-β-Dex, which have been successfully used for the enantioselective analysis of chiral cyclopropane (B1198618) derivatives, or gamma-cyclodextrin (B1674603) trifluoroacetyl derivatives (e.g., CHIRALDEX® G-TA), effective for separating derivatized cyclic amino acids, represent suitable choices for the analysis of the N-trifluoroacetyl derivative of 1-Cyclopropylpiperidin-3-amine. sigmaaldrich.comresearchgate.net

While specific, published chiral GC methods for this compound are not readily found in scientific literature, a representative method can be detailed based on the established analysis of structurally similar compounds, such as derivatized cyclic secondary amines. The following data table outlines a plausible set of parameters for the chiral GC analysis of N-trifluoroacetyl-1-cyclopropylpiperidin-3-amine.

Table 1: Representative Chiral GC Method Parameters for the Analysis of Derivatized 1-Cyclopropylpiperidin-3-amine

ParameterValue/Description
Analyte N-trifluoroacetyl-1-cyclopropylpiperidin-3-amine
Derivatization Agent Trifluoroacetic Anhydride (TFAA)
GC System Agilent 6890 Series or equivalent
Chiral Column CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Mode Split (e.g., 50:1 ratio)
Inlet Temperature 250 °C
Oven Program Initial: 100 °C, hold for 1 minRamp: 2 °C/min to 180 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 270 °C
Expected Elution Baseline separation of (R) and (S) enantiomers

This table is interactive. You can sort and filter the data.

This method employs a slow oven temperature ramp to maximize the differential interaction between the enantiomers and the chiral stationary phase, thereby enhancing resolution. The use of a Flame Ionization Detector (FID) provides high sensitivity for the carbon-containing analyte. Such a method would be suitable for determining the enantiomeric excess (e.e.) of this compound in a research or quality control setting.

Computational Chemistry and Theoretical Investigations of R 1 Cyclopropylpiperidin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and related properties of organic molecules like (R)-1-cyclopropylpiperidin-3-amine.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the piperidine (B6355638) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperidine rings. However, the presence of substituents—the cyclopropyl (B3062369) group at the nitrogen (N1) and the amine group at the C3 position—influences the relative energies of these conformers.

A systematic conformational search using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can map the potential energy surface of the molecule. This involves rotating the rotatable bonds, including the C-N bond of the cyclopropyl group and the C-N bond of the amine group, and exploring the different ring puckering possibilities. The goal is to identify all low-energy conformers and the energy barriers between them.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerAmino Group OrientationRelative Energy (kcal/mol)Predicted Population (%)
1Equatorial0.0075.3
2Axial0.6524.7
3Twist-Boat4.20<0.1

Note: The data in this table is illustrative and based on general principles for substituted piperidines. Actual values would be derived from specific DFT calculations.

Computational methods are instrumental in predicting spectroscopic properties, which can then be used to validate experimentally obtained data or to aid in structure elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the chemical shifts for each of the low-energy conformers and then taking a Boltzmann-weighted average, a theoretical NMR spectrum can be generated that can be compared with experimental data. researchgate.netruc.dkmdpi.com Discrepancies between calculated and experimental shifts can provide insights into the conformational preferences in solution. nih.gov

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-2eq2.952.91
H-2ax2.152.11
H-32.802.76
H-4eq1.851.82
H-4ax1.401.37
Cyclopropyl-H0.40-0.850.38-0.82

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectra: VCD and ECD are chiroptical spectroscopic techniques that are exquisitely sensitive to the stereochemistry of a molecule. uva.nldtu.dk Time-dependent DFT (TD-DFT) is the standard method for calculating ECD spectra, while VCD spectra are typically calculated at the DFT level. nih.govustc.edu.cn By comparing the calculated VCD and ECD spectra of the (R)-enantiomer with the experimental spectra, the absolute configuration of the molecule can be unequivocally confirmed. The calculated spectra are highly dependent on the molecular conformation, making them a powerful tool for conformational analysis as well. mdpi.com

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a key step might involve the stereoselective reduction of a precursor ketone, 1-cyclopropylpiperidin-3-one. Computational modeling can be used to explore the different possible reaction pathways and to understand the origin of the stereoselectivity.

This involves locating the transition state structures for the addition of a hydride to the carbonyl group from either face, leading to the (R) or (S) product. The calculated activation energies for these competing pathways can predict the diastereomeric or enantiomeric excess, which can then be compared with experimental results. researchgate.net The models can also account for the role of a chiral catalyst, which is often used in such stereoselective reductions. mdpi.com

Beyond the prediction of chiroptical spectra, computational methods can be used to quantify the chirality of a molecule through various chiral descriptors. These descriptors can be based on the geometry of the molecule or on its electronic properties. For instance, the calculation of atomic charges and electrostatic potentials can reveal the electronic asymmetry of the molecule, which is a key aspect of its chirality. These properties are important for understanding how the molecule interacts with other chiral molecules, such as biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for studying static structures and energies, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can model the conformational flexibility of this compound in a solvent environment, providing a more realistic picture of its behavior in solution. mdpi.commdpi.com By simulating the molecule's trajectory over nanoseconds or longer, one can observe transitions between different conformations, such as the interconversion between the axial and equatorial chair forms of the piperidine ring. mdpi.com

These simulations can reveal the pathways and timescales of these conformational changes. The results of MD simulations can be used to refine the understanding of the conformational landscape obtained from static DFT calculations and to better interpret experimental data that are averaged over time, such as NMR spectra.

Chemical Transformations and Derivatization Reactions of R 1 Cyclopropylpiperidin 3 Amine

Functionalization at the Amine Nitrogen

The primary amine at the 3-position is a key handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Acylation Reactions

The primary amine of (R)-1-Cyclopropylpiperidin-3-amine can undergo standard N-alkylation and N-acylation reactions to furnish the corresponding secondary or tertiary amines and amides, respectively.

N-Alkylation is typically achieved by reacting the amine with alkyl halides. The reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (DIPEA). rsc.org To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the alkylating agent is carefully managed. rsc.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB), provides an alternative route to N-alkylated products.

N-Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent. The Schotten-Baumann reaction conditions, which involve using an acyl chloride in the presence of an aqueous base, are commonly employed. acs.org Alternatively, modern peptide coupling reagents offer a milder and more efficient method for N-acylation directly from carboxylic acids. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the amide bond with high efficiency and minimal side reactions. masterorganicchemistry.com

Reaction TypeReagent(s)Solvent(s)ConditionsReference(s)
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, DIPEA)Acetonitrile, DMFRoom temperature to elevated temperatures rsc.org
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Dichloromethane (DCM), Tetrahydrofuran (THF)Room temperature clockss.org
N-Acylation (Acyl Halide) Acyl Chloride (R-COCl), Base (e.g., Pyridine (B92270), Et₃N)DCM, THF0°C to room temperature acs.org
N-Acylation (Coupling) Carboxylic Acid (R-COOH), EDC, HOBtDCM, DMF0°C to room temperature masterorganicchemistry.com

Formation of Amides, Sulfonamides, and Ureas

Building upon N-acylation, the primary amine is a nucleophile for the synthesis of a range of important functional groups.

Amides: As discussed previously, amide bond formation is a cornerstone of derivatization. The reaction of this compound with carboxylic acids using coupling agents like EDC/HOBt is a standard and versatile method. masterorganicchemistry.com This approach is widely used in the synthesis of complex molecules due to its mild conditions and broad functional group tolerance. acs.org

Sulfonamides: These derivatives are prepared by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. rsc.org The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. The reaction generally proceeds smoothly at room temperature. nih.govnih.gov

Ureas: Substituted ureas can be synthesized by reacting the primary amine with an isocyanate (R-N=C=O). This addition reaction is typically rapid and does not require a catalyst. An alternative, two-step approach involves reaction with phosgene (B1210022) or a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride, which is then reacted with another amine. For unsymmetrical ureas, reacting this compound with an activated carbamate (B1207046) can also yield the desired product. core.ac.uk

DerivativeReagent(s)Base/AdditiveTypical SolventReference(s)
Amide R-COOHEDC, HOBtDMF, DCM masterorganicchemistry.com
Sulfonamide R-SO₂ClPyridine, Et₃NCH₂Cl₂, THF rsc.orgnih.gov
Urea R-N=C=ONone requiredTHF, CH₂Cl₂ core.ac.uk

Preparation of Imines and Enamines from the Amine Moiety

The reactivity of the amine functionality allows for the formation of imines.

Imines (also known as Schiff bases) are formed through the condensation of the primary amine at the C-3 position with an aldehyde or a ketone. nih.gov This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium towards the product. nih.gov The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further synthetic manipulations, such as reduction to a secondary amine or addition of nucleophiles. Computational studies on similar systems have been used to evaluate the thermodynamics of imine formation. ijnc.ir

Enamines are generally formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. masterorganicchemistry.com Since this compound possesses a primary amine at C-3 and a tertiary amine at N-1, it does not form an enamine directly at these positions under standard conditions. The primary amine will preferentially form an imine. Enamine chemistry would become relevant if the primary amine were first mono-alkylated to a secondary amine.

Modifications and Functionalization of the Piperidine (B6355638) Ring

Beyond the exocyclic amine, the piperidine ring itself can be chemically modified, although this often presents challenges in regioselectivity.

Regioselective Functionalization of Ring Carbons

Direct and selective C-H functionalization of the piperidine ring is a significant synthetic challenge. The different positions on the ring (C2, C3, C4, C5, C6) exhibit distinct reactivities.

Research into the functionalization of piperidine derivatives has shown that site selectivity can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions. nih.gov However, the C3 position is electronically deactivated due to the inductive effect of the ring nitrogen, making direct C-H functionalization at this position difficult. nih.gov

An indirect but effective strategy for functionalizing the C3 position involves the cyclopropanation of an N-protected tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring. nih.govresearchgate.net Functionalization at the 4-position has also been achieved through the generation of a π-allyl palladium intermediate from an N-protected 2,3-didehydro-4-acetoxypiperidine, which can then react with various electrophiles. clockss.org

PositionMethodKey Intermediate/ReagentNotesReference(s)
C2 Rh-catalyzed C-H InsertionRh₂(R-TPPTTL)₄, N-Bs-piperidineElectronically activated but sterically hindered. nih.govresearchgate.net
C3 Reductive Ring OpeningN-Boc-tetrahydropyridine, cyclopropanationIndirect method due to electronic deactivation. nih.gov
C4 Pd-catalyzed Allylic Alkylationπ-allyl palladium complexRequires synthesis of a dihydropyridine (B1217469) precursor. clockss.org

Ring Expansion and Contraction Methodologies

The piperidine scaffold can be rearranged to form larger or smaller heterocyclic rings, providing access to different chemical spaces.

Ring Contraction: Piperidine rings can be contracted to form pyrrolidines. A photomediated method utilizing a Norrish type II reaction has been reported for N-acyl piperidines. nih.gov This process involves intramolecular hydrogen atom transfer from the piperidine ring to an excited ketone on the N-acyl group, leading to a diradical intermediate that fragments and re-closes to form the five-membered pyrrolidine (B122466) ring. nih.gov Another approach involves a boron tribromide-induced ring contraction of 3-oxygenated piperidines to yield 2-(bromomethyl)pyrrolidines. acs.org

Ring Expansion: The six-membered piperidine ring can be expanded to seven-membered azepane or eight-membered azocine (B12641756) rings. One strategy involves the reaction of piperidine β-acyl derivatives with acetylenecarboxylic acid esters, which leads to an unexpected ring expansion to a hexahydroazocine. consensus.app Stereoselective and regioselective ring expansion to azepanes has also been demonstrated, providing diastereomerically pure products in excellent yields. rsc.org These methods offer pathways to larger, often more flexible, ring systems.

Introduction of Stereocenters on the Piperidine Ring

The existing stereocenter at the C3 position of this compound serves as a crucial chiral director for the introduction of additional stereocenters onto the piperidine ring. The nitrogen atom of the piperidine ring can be involved in reactions that create new chiral centers, for instance, through N-alkylation with chiral electrophiles or by forming enamines that can then react stereoselectively.

Furthermore, the piperidine ring itself can be a target for stereoselective functionalization. One established method for creating substituted piperidines involves the hydrogenation of corresponding pyridine precursors. nih.gov While the starting material is already a piperidine, related strategies can be adapted. For example, partial oxidation to a dehydropiperidine intermediate followed by a diastereoselective reduction or addition reaction could install a new substituent with a defined stereochemistry relative to the existing C3-amine.

Another approach involves intramolecular reactions. For instance, functionalization of the piperidine nitrogen with a group capable of reacting with a carbon on the ring, such as in an intramolecular Alder-ene reaction, can lead to the formation of bicyclic systems with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often dictated by the conformational preference of the piperidine ring, which is influenced by the existing substituents.

Table 1: Potential Strategies for Stereocenter Introduction

Reaction Type Reagents/Conditions Potential Outcome
Diastereoselective Alkylation Chiral alkyl halides Introduction of a new stereocenter adjacent to the nitrogen.
Catalytic Hydrogenation Oxidation to enamine, then H₂, chiral catalyst Creation of new stereocenters at C2, C4, or C5.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, known for its unique electronic properties and inherent ring strain, offers a range of reactive possibilities. digitellinc.comresearchgate.net

Cyclopropyl Ring Opening Reactions

The strained three-membered ring of the cyclopropyl moiety is susceptible to opening under various conditions, particularly when activated by adjacent functional groups. In the case of this compound, the neighboring nitrogen atom can act as a donor group, facilitating ring cleavage.

Electrophilic ring opening is a common pathway. nih.gov For instance, protonation or reaction with a Lewis acid can weaken the distal C-C bond of the cyclopropane ring, leading to the formation of a carbocationic intermediate. nih.gov This intermediate can then be trapped by a nucleophile. The regioselectivity of this opening is influenced by the electronic nature of the substituents. nih.gov In reactions involving similar aminocyclopropanes, cleavage of the distal bond is often observed. nih.govorganic-chemistry.org Oxidative ring-opening strategies have also been developed for aminocyclopropanes, which can lead to 1,3-difunctionalized products. epfl.ch

Table 2: Examples of Cyclopropyl Ring Opening Reactions

Reaction Type Reagents Product Type Reference
Electrophilic Opening Superacid (e.g., FSO₃H-SbF₅) Friedel-Crafts type products nih.gov
Oxidative Opening Photoredox catalysis 1,3-difunctionalized propylamines epfl.ch

Functionalization of the Cyclopropyl Moiety

Beyond ring-opening, the cyclopropyl group can be functionalized while retaining the three-membered ring. This is of significant interest as the cyclopropyl ring is a valuable bioisostere in medicinal chemistry. digitellinc.comresearchgate.net Methods for C-H functionalization can be applied to introduce new substituents directly onto the cyclopropyl ring. Given the presence of the piperidine nitrogen, directed C-H activation could potentially be used to selectively functionalize one of the methylene (B1212753) groups of the cyclopropyl ring.

Derivatization for Analytical and Chiral Tagging Purposes

To determine the enantiomeric purity of this compound, it can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers that are distinguishable by analytical techniques such as NMR spectroscopy.

A highly effective method involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure binaphthol, such as (S)-BINOL. researchgate.net The primary amine of the piperidine compound condenses with the aldehyde to form an imine, which then complexes with the boronic acid and BINOL to create a mixture of structurally rigid diastereomeric iminoboronate esters. The different spatial arrangements of these diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, particularly for the imino proton, allowing for accurate quantification of the enantiomeric excess. researchgate.net

Table 3: Chiral Derivatization for Enantiomeric Excess Determination

Derivatizing Agents Resulting Complex Analytical Method Key Signal

Stereoselective Derivatization to Access Diverse Chiral Intermediates

The this compound scaffold is a valuable starting point for the synthesis of more complex chiral molecules. nih.gov The primary amine at the C3 position is a key handle for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

By choosing chiral reagents for these derivatizations, new stereocenters can be introduced with a high degree of stereocontrol, influenced by the existing (R)-configuration at C3. For example, acylation with a chiral carboxylic acid followed by reduction of the resulting amide can lead to diastereomerically enriched secondary amines. These transformations are fundamental in building a library of diverse chiral intermediates for applications in drug discovery and materials science. The stereoselective synthesis of substituted piperidines is a well-established field, and these methods can be applied to elaborate the structure of this compound. nih.gov

Applications of R 1 Cyclopropylpiperidin 3 Amine As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Role as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which in turn directs a chemical reaction to favor the formation of one enantiomer of the product over the other. The design of new and effective chiral ligands is a central theme in modern organic synthesis. tcichemicals.com

Design and Synthesis of Novel Chiral Ligand Frameworks based on (R)-1-Cyclopropylpiperidin-3-amine

The synthesis of effective chiral ligands often involves the reaction of an enantiopure amine with a phosphorus-containing compound, such as chlorodiphenylphosphine, to create aminophosphine (B1255530) ligands. researchgate.net These P,N-type ligands, which contain both a soft phosphorus donor and a hard nitrogen donor, can coordinate to transition metals like rhodium, palladium, or ruthenium. researchgate.netnih.gov The inherent chirality of the amine building block is transferred to the ligand framework, creating a well-defined chiral pocket around the metal.

While the modular synthesis of chiral ligands from various chiral amines is a well-established strategy, a review of the scientific literature did not yield specific examples where this compound was used as the foundational building block for a novel chiral ligand framework. The development of chiral ligands is a broad field, with many different chiral backbones being utilized to achieve high levels of enantiocontrol in a wide array of chemical transformations. nih.govnih.gov

Evaluation of Enantioselectivity and Efficiency in Metal-Catalyzed Reactions

The performance of a chiral ligand is assessed by its ability to induce high enantioselectivity (measured as enantiomeric excess, or ee) and achieve high product yield in a catalytic reaction. For instance, chiral aminophosphine ligands have been tested in reactions like the rhodium-catalyzed hydroformylation of olefins. researchgate.net In these studies, ligands are systematically varied to optimize reaction conditions and maximize stereocontrol.

As no specific ligands derived from this compound were identified in the literature, there is no corresponding data on their performance in metal-catalyzed reactions. The evaluation of such ligands would typically involve screening them in established asymmetric transformations and analyzing the results to determine their effectiveness.

Application as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a new stereocenter. Phenylglycinol-derived oxazolopiperidone lactams are examples of versatile chiral auxiliaries that enable the synthesis of diverse piperidine-containing natural products. researchgate.net

A thorough review of available scientific literature did not reveal documented instances of this compound being employed as a chiral auxiliary in stereocontrolled reactions. While structurally similar compounds, such as other chiral piperidine (B6355638) derivatives, have been used for this purpose, the specific application of this compound as a removable directing group appears to be an underexplored area of research.

Precursor for Enantiopure Complex Amines and Heterocyclic Systems

The primary and most significant application of this compound is its use as a chiral building block. Its pre-defined stereocenter makes it an ideal starting material or intermediate for the synthesis of more complex enantiopure molecules, particularly those containing the piperidine ring, a common scaffold in pharmaceuticals. nih.gov

Integration into Multi-Step Synthetic Sequences for Natural Product and Pharmaceutical Analogues

The chiral piperidine core is a key structural feature in numerous bioactive molecules, including the PARP (poly ADP-ribose polymerase) inhibitor Niraparib, which is used in cancer therapy. whiterose.ac.uknih.gov The synthesis of Niraparib and its analogues demonstrates how an enantiopure piperidine unit is integrated into a larger molecular framework. While many synthetic routes to Niraparib exist, chemicalbook.comgoogle.com a chemo-enzymatic approach highlights an efficient method for preparing a key chiral piperidine intermediate. whiterose.ac.uk This method, while not starting from this compound itself, illustrates the importance of the enantiopure 3-substituted piperidine core that this building block provides.

One such synthesis starts with commercially available 3-(4-bromophenyl)pyridine (B164829) and proceeds through a series of steps to generate the key chiral intermediate, (S)-N-Boc-3-(4-bromophenyl)piperidine. whiterose.ac.uk This demonstrates a scalable pathway to the essential chiral piperidine core structure.

Table 1: Example of a Multi-Step Synthesis to a Key Chiral Piperidine Intermediate for Niraparib whiterose.ac.uk

Step Starting Material Reagents and Conditions Product Yield
1 3-(4-Bromophenyl)pyridine Allyl bromide N-allyl-3-(4-bromophenyl)pyridinium bromide 98%
2 N-allyl-3-(4-bromophenyl)pyridinium bromide NaBH₄, MeOH N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine 84%
3 N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine 6-HDNO, EneIRED, NADPH (S)-3-(4-Bromophenyl)piperidine 74%

This table illustrates a pathway to a key chiral piperidine intermediate, showcasing the type of transformations where a building block like this compound would be valuable.

Contribution to the Stereochemical Fidelity of Target Molecules

The use of an enantiopure building block like this compound is a powerful strategy in asymmetric synthesis known as the "chiral pool" approach. By starting with a molecule that already possesses the desired stereochemistry, chemists can circumvent the need for complex, and often less efficient, methods such as chiral resolution of a racemic mixture or the development of a novel asymmetric catalytic step. nih.gov

Emerging Research Directions and Unexplored Frontiers

Development of Sustainable and Greener Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net This involves the development of synthetic routes that are more efficient, use less hazardous materials, and reduce waste. For chiral piperidines, research is moving away from classical, often multi-step methods like the Dieckman condensation, towards more streamlined and environmentally benign approaches. nih.govnews-medical.net

Key developments in this area include:

Biocatalysis : The use of enzymes, either natural or engineered, offers high selectivity under mild reaction conditions. researchgate.netchiralpedia.com For instance, imine reductases (IREDs) have been successfully used for the enantioselective reduction of cyclic imines to produce chiral piperidines. researchgate.net This approach is noted for its sustainability and potential for gram-scale production. researchgate.net

Catalytic Hydrogenation and Transfer Hydrogenation : Asymmetric hydrogenation is a powerful tool for creating chiral centers. Recent methods, such as rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, provide rapid access to a variety of chiral piperidines with high enantioselectivity. researchgate.net Similarly, iridium-catalyzed hydrogen borrowing catalysis using water as a solvent presents a green method for the stereoselective synthesis of substituted piperidines. nih.gov

Flow Chemistry : Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. The integration of these systems into chiral synthesis is a growing area of interest.

Alternative Solvents : The use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), is being explored to replace traditional volatile organic compounds. researchgate.netnih.gov

A comparison of traditional versus emerging green synthetic strategies highlights the significant advantages of the new approaches.

FeatureTraditional Methods (e.g., Dieckman)Emerging Green Routes (e.g., Biocatalysis)
Stereoselectivity Often requires chiral auxiliaries or resolutionHigh intrinsic enantioselectivity
Reaction Steps Frequently multi-step, requiring protection/deprotectionOften fewer steps, more convergent news-medical.net
Solvents Typically uses volatile organic compoundsPrefers aqueous media or green solvents researchgate.netnih.gov
Catalysts May use stoichiometric or heavy metal reagentsUses recyclable enzymes or low loadings of precious metals researchgate.netresearchgate.net
Waste Generation High E-factor (Environmental Factor)Lower E-factor, less waste researchgate.net

Integration of Machine Learning and AI in Reaction Design and Prediction

Reaction Prediction : ML models, particularly neural networks and transformers, are being trained on vast datasets of chemical reactions to predict the products and yields of new transformations. ai-dd.eudigitellinc.com For example, ML algorithms can predict the enantioselectivity of asymmetric catalytic reactions, helping chemists to select the best catalyst and conditions without extensive experimental screening. chemistryworld.com

Retrosynthesis Planning : AI tools can propose synthetic routes to target molecules by working backward from the final product. ai-dd.eu This can uncover novel and more efficient pathways to complex structures like (r)-1-Cyclopropylpiperidin-3-amine.

Ligand and Catalyst Design : Deep generative models can design novel chiral ligands for asymmetric catalysis. rsc.org By training on known successful ligands, these models can propose new structures with potentially improved activity and selectivity.

Low-Data Learning : A significant challenge in applying ML to chemistry is the often limited availability of high-quality data. rsc.orgnih.gov Transfer learning and active learning are emerging strategies to build effective predictive models even with small datasets. nih.gov This involves pre-training models on large, general reaction datasets and then fine-tuning them on a smaller, specific set of reactions, such as those for chiral amine synthesis. nih.govresearchgate.net

The impact of AI on reaction design can be summarized in the following table:

AI/ML ApplicationDescriptionPotential Impact on Chiral Piperidine (B6355638) Synthesis
Yield Prediction Algorithms predict the percentage yield of a reaction based on reactants, reagents, and conditions. cmu.eduOptimization of synthesis for this compound, reducing waste and cost.
Regioselectivity Prediction Models predict the position of a chemical modification, crucial for functionalizing the piperidine ring. digitellinc.comPrecise design of synthetic routes to specifically substituted piperidines.
Enantioselectivity Prediction Predicts the enantiomeric excess (%ee) for a chiral reaction. rsc.orgRapid identification of optimal chiral catalysts and conditions.
Automated Synthesis AI-driven platforms can design and physically execute multi-step syntheses.Accelerated discovery and production of novel piperidine-based drug candidates.

Exploration of Novel Reactivity Patterns and Transformations

The piperidine scaffold, while common, continues to be a subject of research to uncover new ways to synthesize and functionalize it. The development of novel reactions expands the chemical space accessible to medicinal chemists, allowing for the creation of more diverse and complex molecules. news-medical.netrsc.org

C-H Functionalization : Directing the functionalization of carbon-hydrogen bonds is a powerful strategy for modifying a molecule without requiring pre-installed functional groups. digitellinc.com A recently developed modular approach combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling to functionalize piperidines, dramatically simplifying the synthesis of complex derivatives. news-medical.net This two-step process can reduce synthetic sequences that previously took 7-17 steps down to just 2-5. news-medical.net

Dearomatization of Pyridines : A common strategy for piperidine synthesis involves the reduction of readily available pyridine (B92270) precursors. acs.org Stepwise dearomatization followed by copper-catalyzed enantioselective borylation is a novel method that provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org

Radical-Mediated Cyclizations : Intramolecular radical cyclizations offer unique pathways to construct the piperidine ring. nih.govmdpi.com For example, new methods utilize cobalt or triethylborane (B153662) to initiate radical cascades that form the six-membered ring. mdpi.com

Memory of Chirality : This concept involves the temporary transfer of chirality from a stereocenter to an axial or planar element during a reaction, followed by its return to a new stereocenter. This strategy has been applied to the enantioselective synthesis of quaternary α-amino acids and can be extended to piperidine derivatives. nih.govmdpi.com

Advancements in Real-Time Chiral Analysis Techniques

The ability to rapidly and accurately determine the enantiomeric purity of a compound is crucial for both process development and quality control. While traditional chiral High-Performance Liquid Chromatography (HPLC) is a robust method, newer techniques are emerging that offer faster analysis times and greater integration with the synthesis process. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) : Chiral UPLC-MS/MS methods significantly reduce analysis time and solvent consumption compared to conventional HPLC. nih.gov These methods provide high sensitivity and are suitable for monitoring the enantioselective dissipation of chiral compounds in various matrices. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC is recognized as a green chromatography technique that uses supercritical CO2 as the main mobile phase. chiralpedia.com It often provides faster separations and higher efficiency than HPLC for chiral compounds.

Microfluidics and On-Chip Analysis : Miniaturized systems, or "lab-on-a-chip" devices, integrate separation techniques like HPLC and capillary electrophoresis (CE) onto a microscale platform. nih.gov This allows for high-throughput, on-chip chiral analysis with minimal sample and solvent requirements. nih.gov

Mass Spectrometry-Based Direct Analysis : While MS itself is not inherently chiral, methods are being developed for direct enantiomer discrimination without prior chromatographic separation. acs.org These include techniques using chiral derivatization reagents or ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge. acs.org

Spectroscopic Techniques : Advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) and electronic circular dichroism (ECD) provide detailed information about the absolute configuration of chiral molecules. chiralpedia.comnih.gov

The evolution of chiral analysis techniques is summarized below:

TechniquePrincipleAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govWell-established, robust, widely applicable. nih.gov
Chiral UPLC-MS/MS Similar to HPLC but uses smaller particles and higher pressures, coupled with mass spectrometry. nih.govFaster analysis, higher sensitivity, lower solvent use. nih.gov
Chiral SFC Uses a supercritical fluid as the mobile phase. chiralpedia.comVery fast, green chemistry approach. chiralpedia.com
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field with a chiral selector. nih.govHigh efficiency, small sample volume.
Ion Mobility-MS (IM-MS) Separation of ions in the gas phase based on their shape and size. acs.orgVery fast, direct analysis without chromatography. acs.org

Q & A

[Basic] What synthetic methodologies are commonly employed to synthesize (R)-1-Cyclopropylpiperidin-3-amine?

Synthesis typically involves multi-step organic reactions, starting with cyclopropane-containing precursors and piperidine derivatives. Key steps include:

  • Cyclopropane introduction : Cyclopropylmethyl halides react with piperidine-3-amine precursors under basic conditions (e.g., K₂CO₃) to form the cyclopropyl-piperidine backbone .
  • Chiral resolution : Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) ensure enantiomeric purity of the (R)-configuration .
  • Purification : Column chromatography or recrystallization isolates the target compound, with purity verified via HPLC (>95%) .

[Basic] How is the stereochemical integrity of this compound confirmed?

Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR assess spatial arrangement; coupling constants and NOESY/ROESY correlations validate the (R)-configuration .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) confirms enantiomeric excess .
  • Optical Rotation : Comparison of observed [α]D[α]_D with literature values ensures stereochemical consistency .

[Advanced] How can reaction conditions be optimized to enhance yield and enantioselectivity in the synthesis of this compound?

Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during cyclopropane coupling .
  • Catalyst Screening : Chiral ligands like BINAP or Josiphos improve enantioselectivity in asymmetric syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and purity .
  • In-line Monitoring : Real-time HPLC-MS tracks intermediate formation, enabling rapid adjustments .

[Advanced] What experimental approaches resolve spectral contradictions in derivatives of this compound?

Contradictions in NMR or MS data arise from conformational flexibility or impurities. Mitigation involves:

  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations .
  • High-Resolution MS (HRMS) : Exact mass analysis distinguishes between isobaric impurities and target ions .
  • X-ray Crystallography : Definitive structural elucidation resolves stereochemical ambiguities .

[Advanced] How can computational modeling predict the biological targets of this compound?

In silico methods include:

  • Molecular Docking : Simulates binding to receptors (e.g., serotonin 5-HT₃ or dopamine D₂) using software like AutoDock Vina .
  • Pharmacophore Mapping : Identifies key interaction motifs (amine group, cyclopropane ring) for target prioritization .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and metabolic stability, guiding in vitro testing .

[Basic] What structural features of this compound influence its pharmacological activity?

Key features include:

  • Cyclopropane Ring : Enhances metabolic stability and modulates lipophilicity .
  • Amine Group : Facilitates hydrogen bonding with biological targets (e.g., neurotransmitter receptors) .
  • Stereochemistry : The (R)-configuration optimizes spatial compatibility with chiral binding pockets .

[Advanced] What strategies validate the mechanism of action of this compound in neurotransmitter systems?

Experimental validation involves:

  • Receptor Binding Assays : Radioligand competition studies (e.g., 3^3H-spiperone for dopamine receptors) quantify affinity .
  • Functional cAMP Assays : Measures G-protein-coupled receptor (GPCR) activation/inhibition .
  • Knockout Models : CRISPR-edited cell lines lacking specific receptors test target specificity .

[Basic] Which analytical techniques are essential for characterizing this compound?

  • Chromatography : HPLC (for purity) and GC-MS (volatile byproduct analysis) .
  • Spectroscopy : IR confirms functional groups; 19^{19}F NMR (if fluorinated analogs are synthesized) .
  • Elemental Analysis : Verifies molecular formula consistency .

[Advanced] How is metabolic stability assessed for this compound in preclinical studies?

  • Liver Microsome Assays : Incubate with cytochrome P450 enzymes to identify major metabolites via LC-MS/MS .
  • Plasma Stability Tests : Monitor degradation in simulated plasma over 24 hours .
  • Reactive Metabolite Screening : Trapping agents (e.g., glutathione) detect electrophilic intermediates .

[Advanced] What experimental designs address low yields in large-scale syntheses of this compound?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, stoichiometry) identifies optimal conditions .
  • Catalyst Recycling : Immobilized chiral catalysts reduce costs and waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.